N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide
Description
N-Benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a methoxy group at the 6-position and a branched butanamide chain at the 3-position. The N-benzyl-N-methyl moiety on the amide group distinguishes it from structurally related analogs. This compound belongs to a class of molecules synthesized via annulation of the 1,2,4-triazole ring onto substituted azine precursors, as demonstrated in the general approach outlined by Čuček and Verček .
Properties
Molecular Formula |
C18H21N5O2 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide |
InChI |
InChI=1S/C18H21N5O2/c1-22(13-14-7-4-3-5-8-14)18(24)10-6-9-15-19-20-16-11-12-17(25-2)21-23(15)16/h3-5,7-8,11-12H,6,9-10,13H2,1-2H3 |
InChI Key |
QNPSOYPTSYIJNY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide typically involves multiple steps:
Formation of the Triazolo-Pyridazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group can be done using methanol in the presence of a catalyst.
N-Benzylation: This step involves the reaction of the triazolo-pyridazine intermediate with benzyl chloride in the presence of a base like sodium hydride.
N-Methylation: The final step involves the reaction of the intermediate with methyl iodide to introduce the N-methyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazolo-pyridazine core, potentially leading to the formation of dihydro derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by alkyl halides for substitution.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Dihydro derivatives.
Substitution Products: Various alkylated or arylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its role as a tankyrase inhibitor . Tankyrases are enzymes involved in the regulation of various cellular processes, including telomere maintenance and Wnt signaling pathways. Inhibiting these enzymes can have therapeutic implications for diseases such as cancer and neurodegenerative disorders.
Structure-Based Drug Design
Recent studies have employed structure-based drug design to optimize compounds related to N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide. For instance, derivatives of triazolo[4,3-b]pyridazine have been synthesized and characterized for their biological activity against tankyrases. These derivatives exhibit low nanomolar inhibition and are being explored as potential treatments for conditions associated with dysregulated Wnt signaling pathways .
Biological Research Applications
The compound is also being investigated for its effects on various biological systems, particularly its neuroprotective properties.
Neuroprotection
Research indicates that compounds with similar structures may modulate neuroinflammatory processes and exhibit antioxidant properties. Specifically, the involvement of the triazolo[4,3-b]pyridazine moiety in neuroprotection has been highlighted due to its ability to interact with NMDA receptors, which are crucial in synaptic plasticity and cognitive functions. This interaction suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Huntington's disease .
Case Studies and Research Findings
Several studies have documented the pharmacological effects of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide involves its interaction with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide include:
4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-Pyridinyl)-1,3-Thiazol-2-yl]butanamide
- Substituents : The triazolo-pyridazine core retains the 6-methoxy group, but the amide side chain is modified to include a 4-pyridinyl-thiazol-2-yl group.
- Molecular Formula : C₁₈H₁₇N₇O₂S (vs. C₂₀H₂₂N₆O₂ for the target compound).
- Key Difference : The replacement of the N-benzyl-N-methyl group with a thiazole-pyridine hybrid likely alters solubility and receptor binding .
N-(4-Methoxybenzyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine
- Substituents : A 6-methyl group on the triazolo-pyridazine and a 4-methoxybenzylamine at the 8-position.
- Molecular Formula : C₁₅H₁₆N₆O.
- Key Difference : The absence of a butanamide chain and the introduction of an amine group suggest divergent pharmacokinetic profiles .
Ethyl N-Benzoyl-(6-Chloro[1,2,4]Triazolo[4,3-b]Pyridazin-3-yl)Glycinate
- Substituents : A chloro group at the 6-position and an ethyl glycinate ester.
- Key Difference : The chloro substituent and esterified side chain may reduce bioavailability compared to methoxy- and amide-containing analogs .
Biological Activity
N-benzyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide is a synthetic compound belonging to the class of triazolopyridazines. Its unique structural features and potential biological activities have attracted significant interest in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The IUPAC name reflects its complex structure, which features a triazolopyridazine core and a methoxy group.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N7O2 |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-methylbutanamide |
| InChI Key | WKSNAULVXKCJCU-UHFFFAOYSA-N |
The mechanism of action for this compound involves its interaction with specific biological targets. Research indicates that this compound may modulate the activity of various enzymes and receptors involved in cellular signaling pathways. The exact molecular targets are still under investigation but may include protein kinases and GABA receptors, which are crucial in regulating numerous physiological processes.
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, related triazole compounds have been assessed for their antibacterial activity against various pathogenic bacteria and fungi. Results indicate variable degrees of efficacy depending on the specific structural modifications made to the triazole framework .
Antioxidant and Anti-inflammatory Effects
Research has shown that derivatives of triazolopyridazines possess notable antioxidant and anti-inflammatory activities. These compounds can scavenge free radicals and inhibit inflammatory pathways, making them potential candidates for treating oxidative stress-related diseases . The antioxidant capacity has been quantified using assays such as DPPH and ABTS radical scavenging tests .
Case Studies
Case Study 1: Antimicrobial Assessment
A recent study evaluated the antimicrobial activity of several triazole derivatives against five types of pathogenic bacteria and three fungal strains. The results indicated that certain modifications significantly enhanced the antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant properties, several triazole derivatives were synthesized and tested for their ability to inhibit lipid peroxidation. Compounds with specific aryl substitutions displayed higher inhibitory potency than unmodified analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
